Di-t-butyl(trimethylsilyl)phosphin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42491-34-9 |
|---|---|
Molecular Formula |
C11H27PSi |
Molecular Weight |
218.39 g/mol |
IUPAC Name |
ditert-butyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C11H27PSi/c1-10(2,3)12(11(4,5)6)13(7,8)9/h1-9H3 |
InChI Key |
YRTUSXQDCPTEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Physicochemical Properties of Di T Butyl Trimethylsilyl Phosphine
The unique combination of tert-butyl and trimethylsilyl (B98337) groups imparts specific physicochemical properties to Di-t-butyl(trimethylsilyl)phosphine, which are crucial for its function as a ligand. A summary of its key properties is presented below.
| Property | Value |
| Chemical Formula | C₁₁H₂₇PSi |
| IUPAC Name | Di-tert-butyl(trimethylsilyl)phosphane |
| CAS Number | 85197-27-9 |
| Molecular Weight | 218.40 g/mol |
| Appearance | Colorless liquid or solid |
| Boiling Point | 82-84 °C at 0.2 mmHg. sigmaaldrich.com |
| Melting Point | 4-6 °C. sigmaaldrich.com |
| Density | 0.907 g/mL at 20 °C. sigmaaldrich.com |
Chemical Reactivity of Di T Butyl Trimethylsilyl Phosphin Derivatives
Nucleophilic Reactivity at the Phosphorus Center
The phosphorus atom in di-t-butyl(trimethylsilyl)phosphine acts as a nucleophile, a characteristic feature of tertiary phosphines. nih.gov This nucleophilicity is central to its role in various chemical transformations, including its application in catalysis. The large steric bulk of the two tert-butyl groups significantly influences the accessibility of the phosphorus lone pair, thereby modulating its reactivity.
The nucleophilic character of the phosphorus center allows it to react with a variety of electrophiles. For instance, alkylation reactions with agents like methyl iodide can occur, leading to the formation of phosphonium (B103445) salts. acs.org Similarly, it can form adducts with Lewis acids such as borane (B79455) (BH3·THF). acs.org This reactivity is fundamental to its function as a ligand in transition metal catalysis, where it coordinates to metal centers and influences the catalytic cycle. The electron-donating ability of related phosphines, which is a key aspect of their nucleophilicity, has been shown to be tunable and can even surpass that of traditional alkylphosphines. acs.org
Electrophilic Reactivity of the Trimethylsilyl (B98337) Moiety
The silicon atom in the trimethylsilyl (TMS) group of di-t-butyl(trimethylsilyl)phosphine exhibits electrophilic character. This allows for nucleophilic attack at the silicon center, often leading to the cleavage of the P-Si bond. This reactivity is a common feature of silylphosphines and provides a synthetic route to various organophosphorus compounds.
Oxidation Pathways: Formation of Phosphine (B1218219) Chalcogenides and Oxides
Di-t-butyl(trimethylsilyl)phosphine, like other tertiary phosphines, is susceptible to oxidation. The phosphorus(III) center can be readily oxidized to a phosphorus(V) state. This process is often undesirable when the phosphine is intended for use as a ligand or catalyst, necessitating air-free handling techniques. wikipedia.org
Controlled oxidation leads to the formation of the corresponding phosphine oxide, di-t-butyl(trimethylsilyl)phosphine oxide. This transformation can be achieved using various oxidizing agents, such as molecular oxygen or hydrogen peroxide. wikipedia.orgresearchgate.net The resulting phosphine oxide, di-t-butylphosphine oxide, has been structurally characterized. researchgate.netsigmaaldrich.com The P=O bond in such compounds is short and polar. wikipedia.org
Beyond simple oxidation, reactions with other chalcogens, such as sulfur and selenium, can yield the corresponding phosphine sulfides and selenides. This reactivity is a general feature of tertiary phosphines and provides access to a range of organophosphorus compounds with varying electronic and steric properties.
Reactions Involving P-C Bond Activation
The phosphorus-carbon (P-C) bonds in di-t-butyl(trimethylsilyl)phosphine derivatives can undergo activation and cleavage under specific reaction conditions, particularly in the presence of transition metals. This type of reaction is of significant interest in the development of new catalytic transformations and for the synthesis of novel organometallic frameworks.
Studies on related di-tert-butylphosphino compounds have demonstrated that P-C bond cleavage can be induced by metal complexes. For example, the activation of di-tert-butyldiphosphatetrahedrane by nickel complexes leads to the cleavage of P-C bonds and the formation of new phosphorus-containing ligand frameworks. nih.govuni-regensburg.deresearchgate.net Similarly, the reaction of tertiary phosphines with lithium can lead to the cleavage of P-C bonds, with the outcome depending on the nature of the substituents on the phosphorus atom. nih.gov This process can be influenced by thermodynamic equilibria between different cleaved radical and anionic species. nih.gov
Cycloaddition and Cycloreversion Processes in Related Systems
While specific examples involving di-t-butyl(trimethylsilyl)phosphine in cycloaddition reactions are not prevalent in the provided search results, the general reactivity patterns of related phosphines and organophosphorus compounds suggest their potential participation in such processes. Cycloaddition reactions involve the concerted combination of two π-electron systems to form a cyclic molecule. libretexts.orglibretexts.org
Phosphorus-containing compounds can participate in various cycloaddition reactions. For instance, phosphinidene-bridged metal complexes have been shown to undergo [2+2] cycloaddition with alkynes. nih.gov Furthermore, nitrosoalkenes and azoalkenes bearing phosphorus substituents are known to participate in cycloaddition reactions, providing routes to various heterocyclic compounds. nih.gov These reactions can proceed through different pathways, including Diels-Alder type reactions and polar mechanisms. nih.gov The general principles of cycloaddition, governed by frontier molecular orbital theory, apply to these systems. libretexts.orgslideshare.net
Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the coordination chemistry of Di-t-butyl(trimethylsilyl)phosphine as a ligand with transition metals to construct a detailed and scientifically accurate article following the requested outline.
The search results confirm the existence of the compound, primarily referencing its synthesis and its reactions with main group elements like tin. For instance, the reaction of Di-tert-butyl(trimethylsilyl)phosphine with organotin chlorides to yield Di-tert-butyl(chlordimethylstannyl)-phosphine and related compounds has been documented. researchgate.net However, detailed studies on its behavior as a neutral ligand in forming coordination complexes with transition metals—including specific examples of monodentate or bidentate coordination, characterization of its steric profile through parameters like the cone angle, analysis of the kinetic stability of its metal complexes, and its electronic influence on metal-ligand bonding—are not present in the available literature.
While extensive research exists for structurally related bulky phosphines, such as Tri-tert-butylphosphine (B79228), researchgate.netnih.gov and other silylphosphines, like Tris(trimethylsilyl)phosphine (B101741) wikipedia.orgnih.gov or Tris(2-(trimethylsilyl)phenyl)phosphine, nih.govsemanticscholar.org the direct extrapolation of their properties to Di-t-butyl(trimethylsilyl)phosphine would be speculative. The strict requirement to focus solely on Di-t-butyl(trimethylsilyl)phosphine and adhere to the provided outline cannot be met without specific research findings on this particular compound.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time due to the lack of published research on this specific topic.
Comparative Analysis of t-Butyl versus Trimethylsilyl Ligand Effects in Metal Complexes
A direct comparative analysis of the ligand effects of t-butyl versus trimethylsilyl groups within metal complexes of Di-t-butyl(trimethylsilyl)phosphine is not available in the current body of scientific literature. Therefore, a detailed, data-driven comparison for this specific compound cannot be provided.
Role of Di T Butyl Trimethylsilyl Phosphine in Homogeneous Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine (B1218219) ligand is critical to the success of these reactions. sigmaaldrich.comsigmaaldrich.com Bulky, electron-rich phosphines like Di-t-butyl(trimethylsilyl)phosphine are particularly effective because they promote the oxidative addition step, which is often rate-limiting, and facilitate the reductive elimination step to release the product. thieme-connect.de
| Catalytic Reaction | Substrates | Key Findings |
| Suzuki-Miyaura Coupling | Aryl chlorides/bromides and boronic acids | High turnover numbers and effectiveness for hindered substrates. nih.gov |
| Buchwald-Hartwig Amination | Aryl chlorides and amines | Efficient coupling at room temperature, even with unactivated aryl chlorides. nih.gov |
| Heck Reaction | Aryl chlorides and olefins | Good selectivity for the desired E-isomer with challenging substrates. nih.gov |
Other Catalytic Transformations
Beyond the major cross-coupling reactions, the unique properties of Di-t-butyl(trimethylsilyl)phosphine make it suitable for other challenging catalytic transformations. Its strong donor ability and steric profile can be advantageous in reactions such as C-H activation, where the catalyst must be reactive enough to break a strong carbon-hydrogen bond, and in various carbonylation reactions.
Advanced Characterization and Spectroscopic Elucidation
Multinuclear NMR Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C, ³¹P, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For Di-t-butyl(trimethylsilyl)phosphine, a combination of ¹H, ¹³C, ³¹P, and ²⁹Si NMR experiments provides a detailed picture of the molecule's connectivity and stereochemistry in solution.
Initial synthesis and characterization of Di-t-butyl(trimethylsilyl)phosphine, achieved through the reaction of lithium di-t-butylphosphide with trimethylchlorosilane, relied heavily on NMR for structural confirmation. The following table summarizes the key NMR spectroscopic data:
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 1.15 | Doublet | ³J(P-H) = 11.4 | C(CH₃)₃ |
| 0.22 | Doublet | ³J(P-H) = 3.9 | Si(CH₃)₃ | |
| ³¹P | -44.2 | Singlet | P | |
| ¹³C | 32.9 | Doublet | ¹J(P-C) = 18.2 | C(CH₃)₃ |
| 30.9 | Doublet | ²J(P-C) = 13.5 | C(CH₃)₃ | |
| 4.3 | Doublet | ²J(P-C) = 9.0 | Si(CH₃)₃ |
This interactive data table is based on data from Schumann, H., & du Mont, W.-W. (1975). Silyl-, Germyl- und Stannylphosphine, X. Di-tert-butyl(trimethylsilyl)phosphin und Di-tert-butyl(trimethylgermyl)phosphin. Chemische Berichte, 108(7), 2261-2268.
The chemical shifts and coupling constants observed in the NMR spectra offer valuable insights into the molecule's conformation. The ³¹P NMR chemical shift of -44.2 ppm is characteristic of a trivalent phosphorus atom bonded to bulky alkyl and silyl (B83357) groups. The magnitude of the phosphorus-hydrogen [³J(P-H)] and phosphorus-carbon [J(P-C)] coupling constants are consistent with the proposed structure and provide information about the dihedral angles between the coupled nuclei, which in turn helps to define the preferred spatial arrangement of the t-butyl and trimethylsilyl (B98337) groups around the phosphorus center. The steric bulk of these groups likely leads to a staggered conformation to minimize steric hindrance.
Mass Spectrometry Techniques for Molecular Composition
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For Di-t-butyl(trimethylsilyl)phosphine, mass spectral analysis would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, t-butyl groups, or the trimethylsilyl group, providing further confirmation of the compound's structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. In the case of Di-t-butyl(trimethylsilyl)phosphine, the IR spectrum exhibits characteristic absorption bands.
The following table highlights key IR absorption frequencies:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940 | Strong | C-H stretching (t-butyl) |
| 1465 | Medium | C-H bending (t-butyl) |
| 1385, 1360 | Medium | C-H bending (t-butyl, gem-dimethyl split) |
| 1245 | Strong | Si-CH₃ symmetric deformation |
| 840 | Strong | Si-C stretching, CH₃ rocking |
| 685, 620 | Medium | P-C / Si-C stretching |
This interactive data table is based on data from Schumann, H., & du Mont, W.-W. (1975). Silyl-, Germyl- und Stannylphosphine, X. Di-tert-butyl(trimethylsilyl)phosphin und Di-tert-butyl(trimethylgermyl)phosphin. Chemische Berichte, 108(7), 2261-2268.
These vibrational modes are consistent with the presence of t-butyl and trimethylsilyl groups attached to a central phosphorus atom. The P-Si stretching frequency, which is expected to be in the lower frequency region, further confirms the structure. Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations.
Computational Studies and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, including orbital energies and geometries. fortunejournals.comarxiv.org For phosphine (B1218219) ligands, DFT calculations can elucidate the distribution of electron density and the nature of the frontier molecular orbitals, which are key to understanding their reactivity. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov
Table 1: Representative Frontier Orbital Energies for Bulky Phosphine Ligands (Illustrative) Note: These are typical values for bulky phosphines calculated via DFT and are for illustrative purposes. Actual values for Di-tert-butyl(trimethylsilyl)phosphine would require specific calculation.
| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| P(t-Bu)₃ | -5.8 | 2.1 | 7.9 |
| PCy₃ | -6.0 | 1.9 | 7.9 |
| PPh₃ | -6.3 | -0.5 | 5.8 |
Computational methods can predict spectroscopic data with increasing accuracy, providing a powerful tool for structure verification and analysis. For Di-tert-butyl(trimethylsilyl)phosphine, DFT calculations can be used to predict its ³¹P, ¹³C, and ²⁹Si NMR chemical shifts. These calculations are typically performed by computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry.
Recent studies on paramagnetic actinide complexes containing tert-butylphosphine groups demonstrate the utility of comparing experimental and computationally predicted NMR spectra. rsc.org For instance, in a Np(IV) complex, the experimental ³¹P NMR chemical shift was observed at δ 79.3 ppm, significantly shifted from the free ligand, indicating complexation. rsc.org Similar calculations for Di-tert-butyl(trimethylsilyl)phosphine would involve geometry optimization followed by a shielding calculation using a suitable functional (e.g., ωB97XD, B3LYP) and basis set. The calculated shielding constants are then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (for ¹³C) or phosphoric acid (for ³¹P).
Mechanistic Investigations via Computational Methods
Beyond static properties, computational chemistry can map out entire reaction pathways, providing deep mechanistic insights.
For catalytic reactions involving phosphine ligands, DFT can be used to model the potential energy surface of the reaction. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products. For a ligand like Di-tert-butyl(trimethylsilyl)phosphine, this could be applied to understand its role in cross-coupling reactions. For example, computational studies on the reduction of Pd(II) to Pd(I) with bulky phosphines like P(t-Bu)₃ have elucidated the mechanism and explained the stability of the resulting dinuclear palladium complexes. researchgate.net A similar approach for Di-tert-butyl(trimethylsilyl)phosphine would involve modeling its coordination to a metal center, followed by mapping the energy profile of key catalytic steps like oxidative addition and reductive elimination.
Reactions are almost always performed in a solvent, which can significantly influence molecular structure and reactivity. Computational models can account for these effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can capture specific interactions like hydrogen bonding. For a bulky, nonpolar ligand like Di-tert-butyl(trimethylsilyl)phosphine, implicit models are often sufficient to capture the general electrostatic effects of the solvent on its conformation and its interaction with a metal center.
Quantification of Steric and Electronic Parameters (e.g., Tolman Cone Angle, Percent Buried Volume)
To compare ligands systematically, quantitative descriptors for their steric and electronic properties have been developed. These parameters are invaluable in catalyst design and for establishing structure-activity relationships. manchester.ac.uk
The Tolman Cone Angle (θ) is a classic measure of a ligand's steric bulk, defined as the apex angle of a cone centered 2.28 Å from the phosphorus atom that encompasses the van der Waals radii of the outermost atoms of the ligand. nsf.gov
The Percent Buried Volume (%Vbur) is a more modern and often more descriptive parameter. It measures the percentage of the volume of a sphere around the metal center that is occupied by the ligand. ucla.edu This method can better account for the complex 3D shape of asymmetric or conformationally flexible ligands. nsf.govmdpi.com
Both parameters can be calculated using computational methods. ucla.edumdpi.com For Di-tert-butyl(trimethylsilyl)phosphine, the two tert-butyl groups and the trimethylsilyl (B98337) group contribute to a significant steric profile. DFT or molecular mechanics (MM) can be used to find the lowest energy conformation of the ligand when coordinated to a metal center (e.g., Ni or Pd), from which these steric parameters are calculated. nsf.govucla.edu Studies show that for bulky phosphines, these steric descriptors are critical for rationalizing catalytic activity. ucla.edu It has also been noted that the Tolman cone angle and percent buried volume are not always equivalent, and considering both can provide a more complete picture of the steric environment. ucla.edu
Table 2: Comparison of Calculated Steric Parameters for Common Bulky Ligands Note: Values are taken from computational studies and may vary slightly depending on the method and metal center used for calculation.
| Ligand | Tolman Cone Angle (θ) in ° | Percent Buried Volume (%Vbur) |
| P(t-Bu)₃ | 182 | 43.1 |
| PCy₃ | 170 | 35.1 |
| PPh₃ | 145 | 31.8 |
| P(t-Bu)₂(SiMe₃) | (Estimated >182) | (Estimated >43) |
The values for Di-tert-butyl(trimethylsilyl)phosphine are estimated to be larger than those for tri-tert-butylphosphine (B79228) due to the additional bulk of the silyl (B83357) group.
Comparative Computational Analysis of t-Butyl vs. Trimethylsilyl Steric and Electronic Contributions
The subtle yet significant differences between the tert-butyl (t-Bu) and trimethylsilyl (TMS) groups play a crucial role in fine-tuning the properties of phosphine ligands, such as Di-t-butyl(trimethylsilyl)phosphine. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the distinct steric and electronic contributions of these two bulky substituents. While both are known for imposing considerable steric hindrance, the nature of this bulk and their electronic influence differ due to the fundamental differences between a central carbon atom and a silicon atom.
Steric Contributions: Cone Angle and Conformational Flexibility
The steric profile of a phosphine ligand is a critical factor in its coordination chemistry and catalytic activity. One of the most common metrics for quantifying this is the Tolman cone angle. Computationally derived cone angles show that replacing a tert-butyl group with a neopentyl group (which has a similar branching structure but with a methylene (B1212753) spacer) significantly increases the cone angle of the phosphine. nih.gov This highlights the sensitivity of steric bulk to the precise architecture of the substituent.
While conceptually similar, the trimethylsilyl group is generally considered to be sterically larger than the tert-butyl group. This is primarily due to the longer C-Si and Si-P bonds compared to C-C and C-P bonds, which extends the reach of the methyl groups in the TMS substituent. DFT calculations on related nickel complexes have been used to compare the structures of t-Bu and trimethylsilyl-substituted ligands, confirming the significant steric presence of both groups. acs.orgnih.gov
In a study of sterically crowded phosphines, it was noted that three trimethylsilyl groups on a phenylphosphine (B1580520) generate a large steric shield around the phosphorus atom. nih.gov The flexibility of the Si-C bonds also allows for a different distribution of this steric bulk compared to the more rigid t-butyl group. Molecular mechanics calculations on di-tert-butylphosphines have shown that the tert-butyl groups are twisted in their equilibrium conformations to minimize repulsive interactions. researchgate.net In contrast, the neopentyl group, which is structurally related, exhibits significant conformational changes depending on the coordination number of the metal it is attached to. nsf.gov This suggests that the trimethylsilyl group, with its central silicon atom, may also exhibit a different conformational response to coordination compared to the carbon-centered tert-butyl group.
The table below presents a comparison of computationally determined steric parameters for phosphine ligands bearing tert-butyl and trimethylsilyl groups.
| Ligand | Cone Angle (°) | Key Structural Feature |
| P(t-Bu)₃ | 182 | Benchmark for high steric bulk |
| P(TMS)₃ | - | Generally considered larger than P(t-Bu)₃ |
| P(t-Bu)₂Np | > P(t-Bu)₃ | Increased steric demand with neopentyl group |
| P(tmp)₃ | 163 | Smaller cone angle despite high donor strength |
Electronic Contributions: Tolman Electronic Parameter (TEP)
The electronic nature of a phosphine ligand, specifically its electron-donating ability, is quantified by the Tolman Electronic Parameter (TEP). This parameter is derived from the C-O stretching frequency of a [Ni(CO)₃(PR₃)] complex; a lower TEP value indicates a stronger electron-donating ligand.
Computational and experimental data indicate that alkylphosphines are generally strong electron donors. acs.org The tert-butyl group is a classic example of a strongly electron-donating alkyl group. The trimethylsilyl group, however, introduces different electronic effects. Silicon is more electropositive than carbon, which can influence the electron density at the phosphorus atom.
Studies on 1,2,5-trimethylpyrrolyl phosphines have shown that their electron-donating ability can surpass that of even tri-tert-butylphosphine, which has a TEP of 2055.0 cm⁻¹. acs.org While tri-tert-butylphosphine is a very strong donor, it is not the absolute ceiling for electron-donating capacity. In the context of Hartwig-Buchwald amination reactions, tri-tert-butylphosphine was found to be a stronger electron donor than di(tert-butyl)neopentylphosphine, which was suggested to explain its higher catalytic activity towards aryl chlorides. nih.gov
The electronic effect of the trimethylsilyl group in Di-t-butyl(trimethylsilyl)phosphine is more complex. The P-Si bond allows for potential σ-π interactions and the electropositive nature of silicon can modulate the donor strength of the phosphorus lone pair. While specific TEP values for Di-t-butyl(trimethylsilyl)phosphine are not prominently reported, a comparative analysis of related phosphines provides insight. For instance, tris(trimethylsilyl)phosphine (B101741) is a well-known organophosphorus compound, and its reactivity suggests a significant electronic influence from the three TMS groups. wikipedia.org
The following table summarizes the Tolman Electronic Parameters for relevant phosphine ligands.
| Ligand | TEP (cm⁻¹) | Electron Donating Strength |
| P(t-Bu)₃ | 2055.0 | Very Strong |
| P(tmp)₃ | 2055.0 | Very Strong |
| PCy₃ | 2064.7 | Strong |
| PPh₃ | 2068.9 | Moderate |
Structure Reactivity/performance Relationships
Correlation of Molecular Conformation with Ligand Properties
The C-P-C and C-P-Si bond angles are anticipated to be significantly larger than the idealized tetrahedral angle of 109.5° due to the steric repulsion between the bulky substituents. This steric strain forces the substituents to arrange themselves in a way that minimizes these unfavorable interactions, leading to a "propeller-like" conformation. This conformation creates a sterically hindered environment around the phosphorus lone pair, which has profound implications for its coordination chemistry. The ligand's large steric footprint, often quantified by its cone angle, is a direct consequence of this conformation.
Influence of Steric Congestion on Reactivity Profiles
The pronounced steric bulk of Di-t-butyl(trimethylsilyl)phosphine is a dominant factor governing its chemical reactivity. The synthesis of such sterically encumbered phosphines is often challenging, typically requiring the use of highly reactive organometallic reagents to overcome the steric hindrance around the phosphorus center. For instance, the synthesis of the related tri-tert-butylphosphine (B79228) is known to be difficult, often resulting in incomplete substitution if less reactive precursors are used. nih.govresearchgate.net
This high degree of steric shielding around the phosphorus lone pair renders the compound less susceptible to reactions with various electrophiles. For example, many bulky phosphines exhibit enhanced air stability compared to their less hindered counterparts. The steric congestion also limits the ability of the phosphine (B1218219) to coordinate to metal centers, particularly if the metal itself is sterically crowded or if other bulky ligands are present. This can lead to the formation of complexes with lower coordination numbers, which can be highly reactive in catalytic cycles. libretexts.org However, in some cases, the steric hindrance can be so great as to prevent coordination altogether with certain metal ions.
Electronic Effects of Alkyl and Silyl (B83357) Substituents on Phosphorus
The electronic properties of a phosphine ligand, specifically its ability to donate electron density to a metal center, are crucial for its performance in catalysis. The phosphorus atom in Di-t-butyl(trimethylsilyl)phosphine is bonded to two tert-butyl groups and one trimethylsilyl (B98337) group, all of which are considered to be strong electron-donating groups. Alkyl groups, such as tert-butyl, are well-known for their electron-releasing inductive effects. libretexts.org Similarly, trimethylsilyl groups are also effective σ-donors.
The combined electron-donating character of these three substituents results in a high electron density on the phosphorus atom, making Di-t-butyl(trimethylsilyl)phosphine a very strong Lewis base. This is quantitatively described by the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of a [LNi(CO)₃] complex. wikipedia.org While the specific TEP for Di-t-butyl(trimethylsilyl)phosphine has not been experimentally reported, it is expected to be very low, comparable to that of tri-tert-butylphosphine (2056.1 cm⁻¹), which is one of the most electron-donating phosphines known. wikipedia.org This strong electron-donating ability enhances the phosphine's capacity to stabilize high-oxidation-state metal centers and to promote oxidative addition steps in catalytic cycles.
Modulation of Catalytic Enantioselectivity and Activity through Ligand Design
Di-t-butyl(trimethylsilyl)phosphine is an achiral molecule, and as such, it cannot be used to induce enantioselectivity in catalytic reactions when used as a simple monodentate ligand. Asymmetric catalysis requires the use of chiral ligands that can create a chiral environment around the metal center, thereby directing the reaction to favor the formation of one enantiomer over the other.
However, the structural motifs present in Di-t-butyl(trimethylsilyl)phosphine, namely bulky tert-butyl and silyl groups, are frequently incorporated into the design of highly effective chiral phosphine ligands. By attaching these bulky groups to a chiral backbone, it is possible to create a well-defined and sterically demanding chiral pocket around the metal center, which can lead to high levels of enantioselectivity in a variety of transformations, including hydrogenations and cross-coupling reactions.
While not suitable for asymmetric catalysis in its own right, the strong electron-donating nature and significant steric bulk of Di-t-butyl(trimethylsilyl)phosphine make it a potentially excellent ligand for various non-asymmetric catalytic processes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig aminations). nih.govprochemonline.com The use of bulky, electron-rich phosphines in these reactions is known to promote the formation of the active, low-coordinate palladium(0) species and to facilitate the often rate-limiting oxidative addition step.
Analogous Systems: Insights from Related Bulky Silyl and Alkyl Phosphines
To better understand the properties of Di-t-butyl(trimethylsilyl)phosphine, it is instructive to compare it with other well-characterized bulky phosphines. The table below presents the Tolman cone angles (a measure of steric bulk) and Tolman Electronic Parameters (a measure of electron-donating ability) for several related phosphine ligands.
| Ligand | Cone Angle (θ) in degrees | Tolman Electronic Parameter (TEP) in cm⁻¹ |
| PMe₃ | 118 | 2064.1 |
| PPh₃ | 145 | 2068.9 |
| P(t-Bu)₃ | 182 | 2056.1 wikipedia.org |
| P(SiMe₃)₃ | ~150-160 (estimated) | ~2060 (estimated) |
| Di-t-butyl(trimethylsilyl)phosphine | ~170-180 (estimated) | ~2057 (estimated) |
Data for PMe₃ and PPh₃ are from standard literature sources. Data for P(t-Bu)₃ is from reference wikipedia.org. Values for P(SiMe₃)₃ and Di-t-butyl(trimethylsilyl)phosphine are estimated based on the properties of their constituent groups and trends in related compounds.
From this comparison, several insights can be drawn. Tri-tert-butylphosphine (P(t-Bu)₃) is one of the most sterically demanding and electron-donating phosphines commonly used. libretexts.orgrsc.orgweebly.com Tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃), while also bulky and electron-donating, is generally considered to be slightly less sterically demanding than P(t-Bu)₃. wikipedia.orgthieme-connect.delookchem.com
Di-t-butyl(trimethylsilyl)phosphine, with two tert-butyl groups and one trimethylsilyl group, would be expected to have a cone angle and an electronic parameter that fall between those of P(t-Bu)₃ and a hypothetical di-tert-butyl-monoalkylphosphine. Given that the trimethylsilyl group is also quite bulky, the cone angle of Di-t-butyl(trimethylsilyl)phosphine is likely to be only slightly smaller than that of P(t-Bu)₃. Electronically, the replacement of one tert-butyl group with a trimethylsilyl group is not expected to dramatically alter the strong electron-donating character of the phosphine. Therefore, Di-t-butyl(trimethylsilyl)phosphine can be classified as a very bulky and highly electron-rich phosphine ligand, with properties that make it a compelling candidate for applications in catalysis where these features are desirable.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to Access Derivatives
The development of new synthetic methodologies is crucial for accessing a wider range of di-t-butyl(trimethylsilyl)phosphine derivatives with tailored properties. Current research focuses on creating more efficient, selective, and scalable routes to functionalized silylphosphines.
One promising avenue is the use of di-tert-alkylphosphonium triflates as air-stable and odorless surrogates for di-tert-alkylphosphines in palladium-catalyzed coupling reactions. rsc.org This approach allows for the synthesis of a broad family of bulky di-tert-alkylbiphenylylphosphine ligands. rsc.org Another key strategy involves the palladium-catalyzed C–P(III) cross-coupling of aryl or heteroaryl halides with enantiopure borane (B79455) complexes of P-chiral phosphines. rsc.org This method has proven effective for the enantioselective synthesis of various P-chiral (aryl- and heteroaryl)-(tert-butyl)methylphosphines. rsc.org
Furthermore, the reaction of primary and secondary phosphines with isocyanates and isothiocyanates presents a solvent-free method to produce phosphinecarboxamides in high yields. rsc.org This can be extended to di- and tri-isocyanates to form multivalent phosphine (B1218219) ligands. rsc.org The exploration of such novel synthetic strategies will undoubtedly lead to a new generation of di-t-butyl(trimethylsilyl)phosphine derivatives with unique reactivity and applications.
A summary of emerging synthetic strategies for phosphine derivatives is presented below:
| Synthetic Strategy | Precursors | Catalyst/Reagent | Product Type | Key Advantages |
| Catalytic Coupling with Phosphonium (B103445) Surrogates | Di-(tert-alkyl)phosphonium triflates, Biphenylyltriflate or -bromide | Palladium catalyst | Bulky di-(tert-alkyl)biphenylylphosphines | Use of air-stable and odorless phosphine surrogates. rsc.org |
| Enantioselective C-P Cross-Coupling | Aryl- or heteroaryl-halides, Enantiopure (tert-butyl)methylphosphine-borane complexes | Pd(OAc)₂/DPPF | P-chiral (aryl- and heteroaryl)-(tert-butyl)methylphosphines | High yields and enantioselectivity. rsc.org |
| Hydrophosphination of Isocyanates | Primary/secondary phosphines, Di- or tri-isocyanates | None (solvent-free) | Phosphinecarboxamides, Multivalent phosphine ligands | High yields, atom economy. rsc.org |
Exploration of Expanded Catalytic Applications
Phosphine ligands are fundamental to homogeneous catalysis, and di-t-butyl(trimethylsilyl)phosphine and its derivatives are no exception. prochemonline.com Their unique combination of steric bulk and electron-donating ability makes them highly effective in a variety of transition metal-catalyzed reactions. prochemonline.com Future research will likely focus on expanding their application in established catalytic processes and exploring their potential in new and emerging areas.
The di-tert-alkylphosphino motif is a common feature in high-performance ligands for late transition metal catalysis. worktribe.com There is significant potential for derivatives of di-t-butyl(trimethylsilyl)phosphine to excel in cross-coupling reactions, hydrogenation, and hydroformylation. prochemonline.com The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific transformations. worktribe.com
Emerging areas of interest include the development of catalysts for more challenging bond activations and the use of these phosphines in sustainable chemical processes. The design of new phosphine ligands based on the di-t-butyl(trimethylsilyl)phosphine scaffold could lead to catalysts with improved turnover numbers, broader substrate scope, and enhanced functional group tolerance.
Integration with Materials Science and Supramolecular Chemistry
The integration of di-t-butyl(trimethylsilyl)phosphine and its derivatives into materials science and supramolecular chemistry represents a burgeoning field of research. The unique structural features of these phosphines make them attractive building blocks for the construction of novel functional materials and complex supramolecular assemblies. nih.gov
In materials science, these phosphine derivatives can be incorporated into polymers to modify their physical and chemical properties. nih.gov They can also serve as ligands for the synthesis of metal-organic frameworks (MOFs) and nanoparticles, imparting specific catalytic or photophysical functionalities. The robust nature of the di-t-butyl and trimethylsilyl (B98337) groups can enhance the thermal and chemical stability of the resulting materials.
In supramolecular chemistry, the phosphine moiety can act as a coordination site for metal ions or as a hydrogen bond acceptor, enabling the self-assembly of intricate architectures. nih.gov The steric bulk of the substituents can be used to control the geometry and dimensionality of these assemblies. The development of phosphine-containing macrocycles and cages is an area of particular interest, with potential applications in molecular recognition, sensing, and catalysis.
Advancements in Spectroscopic and Computational Methodologies for Characterization
A deep understanding of the structure, bonding, and reactivity of di-t-butyl(trimethylsilyl)phosphine and its derivatives is essential for their rational design and application. Advancements in spectroscopic and computational techniques are providing unprecedented insights into these complex molecules.
A variety of spectroscopic methods are employed for the characterization of organophosphorus compounds, including UV-visible, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass analysis. researchgate.netcwejournal.org Variable-temperature NMR spectroscopy has been particularly useful in studying the dynamic processes of sterically hindered phosphines, such as tert-butyl rotation. researchgate.net For organophosphorus compounds, ³¹P NMR is a powerful tool for probing the electronic environment of the phosphorus atom. cwejournal.org
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying organophosphorus compounds. ufla.brnih.gov DFT calculations can provide detailed information about molecular structure, vibrational frequencies, and electronic properties, which complements experimental data. nih.gov These theoretical studies can also be used to investigate reaction mechanisms and to predict the properties of yet-to-be-synthesized molecules, thereby guiding future experimental work. ufla.brresearchgate.net The synergy between advanced spectroscopic techniques and high-level computational studies will continue to be a driving force in the development of new and improved applications for di-t-butyl(trimethylsilyl)phosphine and its derivatives.
A summary of key characterization techniques is provided below:
| Technique | Information Obtained | Relevance to Di-t-butyl(trimethylsilyl)phosphine |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, dynamic processes, electronic environment of nuclei (¹H, ¹³C, ³¹P). cwejournal.org | Characterizing new derivatives and studying conformational dynamics. researchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups and vibrational modes. nih.gov | Confirming the presence of key bonds (P-Si, P-C) and functional groups in derivatives. researchgate.net |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns. researchgate.net | Confirming the identity and purity of synthesized compounds. |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics, spectroscopic parameters. ufla.brnih.gov | Predicting properties, understanding reactivity, and guiding synthetic efforts. researchgate.net |
Q & A
Q. What synthetic methodologies are recommended for preparing Di-t-butyl(trimethylsilyl)phosphine, and how can side reactions be minimized?
Answer: Di-t-butyl(trimethylsilyl)phosphine is typically synthesized via nucleophilic substitution or ligand-exchange reactions. For example, analogous organophosphorus compounds like di-t-butyl hypophosphite are synthesized under controlled conditions using sulfiding agents such as di-t-butyl polysulfide in pressurized reactors (e.g., 50 bar N₂, 340°C) . To minimize side reactions:
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation.
- Optimize stoichiometric ratios of reactants (e.g., trimethylsilyl chloride and t-butylphosphine derivatives).
- Monitor reaction progress via <sup>31</sup>P NMR to detect intermediates like phosphine oxides or disulfides.
Q. How can researchers characterize the purity and structural integrity of Di-t-butyl(trimethylsilyl)phosphine?
Answer: Key characterization techniques include:
- <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR spectroscopy : To confirm substituent environments and rule out impurities (e.g., unreacted starting materials). For instance, <sup>31</sup>P NMR chemical shifts for analogous phosphites range between δ 100–150 ppm .
- Mass spectrometry (EI or ESI-MS) : To verify molecular ion peaks and isotopic patterns.
- Elemental analysis : To validate C, H, and P content within ±0.3% of theoretical values.
- TGA/DSC : To assess thermal stability and decomposition thresholds (e.g., onset temperatures >200°C for structurally similar phosphites) .
Advanced Research Questions
Q. What mechanistic insights govern the thermal decomposition of Di-t-butyl(trimethylsilyl)phosphine in radical-mediated reactions?
Answer: Thermal decomposition of organophosphorus compounds often involves homolytic cleavage of P–C or P–Si bonds, generating transient phosphinyl radicals. For example, di-t-butyl hypophosphite decomposes via geminate radical recombination, governed by the Stranski-Einstein equation for diffusion-limited kinetics . Key experimental considerations:
- Kinetic studies : Use time-resolved EPR or laser flash photolysis to track radical lifetimes.
- Solvent effects : Polar solvents (e.g., DMF) stabilize ionic intermediates, while nonpolar solvents favor radical pathways.
- Computational modeling : Employ DFT calculations to map bond dissociation energies (e.g., P–Si vs. P–C bond strengths).
Q. How does Di-t-butyl(trimethylsilyl)phosphine interact with transition-metal catalysts in cross-coupling reactions?
Answer: Phosphine ligands influence catalytic activity by modulating electron density and steric bulk. For example:
- Steric parameters : The t-butyl and trimethylsilyl groups create a cone angle >160°, favoring selective oxidative addition in Pd-catalyzed couplings .
- Electronic effects : The electron-donating silyl group enhances metal-ligand σ-donation, stabilizing low-oxidation-state metal centers.
- Case study : Compare catalytic turnover numbers (TONs) using Di-t-butyl(trimethylsilyl)phosphine vs. triphenylphosphine in Suzuki-Miyaura reactions.
Q. How should researchers resolve contradictions in reported stability data for Di-t-butyl(trimethylsilyl)phosphine derivatives?
Answer: Discrepancies in stability data (e.g., decomposition temperatures or hydrolytic sensitivity) often arise from:
- Impurity profiles : Trace moisture or oxygen accelerates degradation. Use Karl Fischer titration to quantify water content (<50 ppm) .
- Analytical methods : Differing DSC heating rates (e.g., 5°C/min vs. 10°C/min) alter observed decomposition onsets.
- Environmental factors : Compare stability under inert storage (N₂) vs. ambient conditions.
Methodological Guidelines
Q. Designing experiments to evaluate phosphine ligand efficacy in asymmetric catalysis
- Step 1 : Screen ligand-metal combinations (e.g., Rh, Pd, or Ru) using model substrates (e.g., α-ketoesters for hydrogenation).
- Step 2 : Quantify enantiomeric excess (ee) via chiral HPLC or <sup>19</sup>F NMR with derivatizing agents.
- Step 3 : Correlate ligand steric/electronic parameters (e.g., %Vbur from X-ray crystallography) with reaction selectivity .
Q. Best practices for handling air-sensitive phosphines
- Storage : Use flame-dried glassware under argon, with molecular sieves (3Å) to adsorb residual moisture.
- Quenching : Deactivate waste with aqueous H₂O₂ to oxidize phosphines to non-toxic phosphine oxides.
- Safety : Monitor airborne phosphine levels with gas detectors (OSHA PEL: 0.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
